

Application Notes and Protocols: Cloning, Expression, and Purification of PUMA BH3 Domain

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Compound of Interest

Compound Name: PUMA BH3

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and purification of the pro-apoptotic PUMA (p53 upregulated modulator of apoptosis) BH3 (Bcl-2 homology 3) domain. The protocols detailed below are intended for research purposes and can be adapted for various applications, including structural biology, drug screening, and functional assays.

Introduction

The PUMA protein is a critical mediator of apoptosis, induced by a variety of stress signals, including DNA damage and oncogene activation.[1][2][3] Its pro-apoptotic activity is primarily mediated by its BH3 domain, which allows it to bind to and antagonize anti-apoptotic Bcl-2 family proteins, such as Bcl-xL, Mcl-1, and Bcl-2.[1][3] This interaction liberates pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[3] The ability of the **PUMA BH3** domain to potently induce apoptosis makes it a significant target for cancer therapy and drug development.

This document outlines the necessary steps to produce recombinant **PUMA BH3** domain in *Escherichia coli* using two common expression systems: the pGEX vector system for N-terminal Glutathione S-transferase (GST) fusion proteins and the pET vector system for N-terminal hexa-histidine (His6) tagged proteins.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the **PUMA BH3** domain, gathered from published literature.

Table 1: Binding Affinities of **PUMA BH3** Domain

Binding Partner	Method	Dissociation Constant (KD)	Reference
Bak	Surface Plasmon Resonance (SPR)	26 ± 5 nM	[1]
Bcl-xL	Isothermal Titration Calorimetry (ITC)	Not explicitly stated, but potent binding is reported.	[4]
Mcl-1	Isothermal Titration Calorimetry (ITC)	High affinity, within the nanomolar range.	[5]

Table 2: Representative Protein Yields for GST-tagged Proteins in *E. coli*

Expression System	Typical Yield Range	Reference
pGEX vectors	1 - 10 mg/L of culture	

Note: Protein yields are highly dependent on the specific protein, expression conditions, and purification protocol.

Experimental Protocols

Protocol 1: Cloning of the PUMA BH3 Domain

This protocol describes the amplification of the **PUMA BH3** domain from a human cDNA library and its subsequent cloning into pGEX-4T-1 and pET-28a(+) expression vectors.

1.1 Primer Design

The human PUMA α isoform (GenBank Accession No. NM_001127242) is used as a template for primer design. The BH3 domain of PUMA corresponds to amino acids 130-155.[5] Primers are designed to amplify this region and include restriction sites for directional cloning into the multiple cloning sites (MCS) of the target vectors.

- pGEX-4T-1: Uses BamHI (forward primer) and EcoRI (reverse primer) restriction sites.
- pET-28a(+): Uses NdeI (forward primer) and XhoI (reverse primer) restriction sites.

Forward Primer Design (with BamHI and NdeI sites):

- pGEX-Fwd: 5'- CGC GGATCC GAG GAG CAA TGG GTC CAC GAG -3'
 - GGATCC is the recognition site for BamHI.
- pET-Fwd: 5'- GGA ATT C CATATG GAG GAG CAA TGG GTC CAC GAG -3'
 - CATATG is the recognition site for NdeI.

Reverse Primer Design (with EcoRI and XhoI sites and a stop codon):

- pGEX-Rev: 5'- CCG GAATTCTCA CGC TCG GTC GCG GAG GCG -3'
 - GAATTC is the recognition site for EcoRI.
 - TCA is a stop codon.
- pET-Rev: 5'- CCG CTCGAGTCA CGC TCG GTC GCG GAG GCG -3'
 - CTCGAG is the recognition site for XhoI.
 - TCA is a stop codon.

1.2 PCR Amplification

- Template: Human cDNA library or a plasmid containing the full-length PUMA cDNA.
- Polymerase: High-fidelity DNA polymerase (e.g., Phusion).
- PCR Reaction Mix (50 μ L):
 - 5x Phusion HF Buffer: 10 μ L
 - 10 mM dNTPs: 1 μ L
 - Forward Primer (10 μ M): 2.5 μ L
 - Reverse Primer (10 μ M): 2.5 μ L
 - Template DNA: 10-50 ng
 - Phusion DNA Polymerase: 0.5 μ L
 - Nuclease-free water: to 50 μ L
- PCR Cycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds
 - 30 Cycles:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 62°C for 30 seconds
 - Extension: 72°C for 15 seconds
 - Final Extension: 72°C for 5 minutes
 - Hold: 4°C

1.3 Restriction Digest and Ligation

- Purify the PCR product using a PCR purification kit.
- Digest the purified PCR product and the corresponding expression vector (pGEX-4T-1 or pET-28a(+)) with the appropriate restriction enzymes in a double digest reaction.
- Purify the digested vector and insert from an agarose gel using a gel extraction kit.
- Perform a ligation reaction using T4 DNA ligase to insert the **PUMA BH3** domain into the digested vector.

1.4 Transformation

- Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5 α).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (Ampicillin for pGEX, Kanamycin for pET).
- Incubate overnight at 37°C.
- Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.

Protocol 2: Expression of GST-PUMA BH3

2.1 Transformation into Expression Host

- Transform the confirmed pGEX-4T-1-PUMA_BH3 plasmid into a suitable E. coli expression strain, such as BL21(DE3).[5]
- Plate on LB agar with ampicillin and incubate overnight at 37°C.

2.2 Protein Expression

- Inoculate a single colony into 10 mL of LB medium with 100 μ g/mL ampicillin and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[6]

- Continue to grow the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[6][7]

2.3 Cell Lysis

- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (PBS, pH 7.3, 1% Triton X-100, 1 mM PMSF, and a protease inhibitor cocktail).[6]
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.

2.4 Purification of GST-PUMA BH3

- Equilibrate Glutathione Sepharose resin with Lysis Buffer.
- Add the clarified lysate to the equilibrated resin and incubate with gentle rocking for 1-2 hours at 4°C.
- Wash the resin three times with 10-20 column volumes of Wash Buffer (PBS, pH 7.3).[1]
- Elute the GST-PUMA BH3 protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 10-20 mM reduced glutathione).[1] Collect fractions and analyze by SDS-PAGE.
- Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).

Protocol 3: Expression of His6-PUMA BH3

3.1 Transformation and Expression

Follow the same transformation and expression steps as in Protocol 2, using the pET-28a(+)-PUMA_BH3 plasmid and an appropriate E. coli expression strain like BL21(DE3).[4] Use kanamycin as the selection antibiotic. Induce with IPTG as described previously.

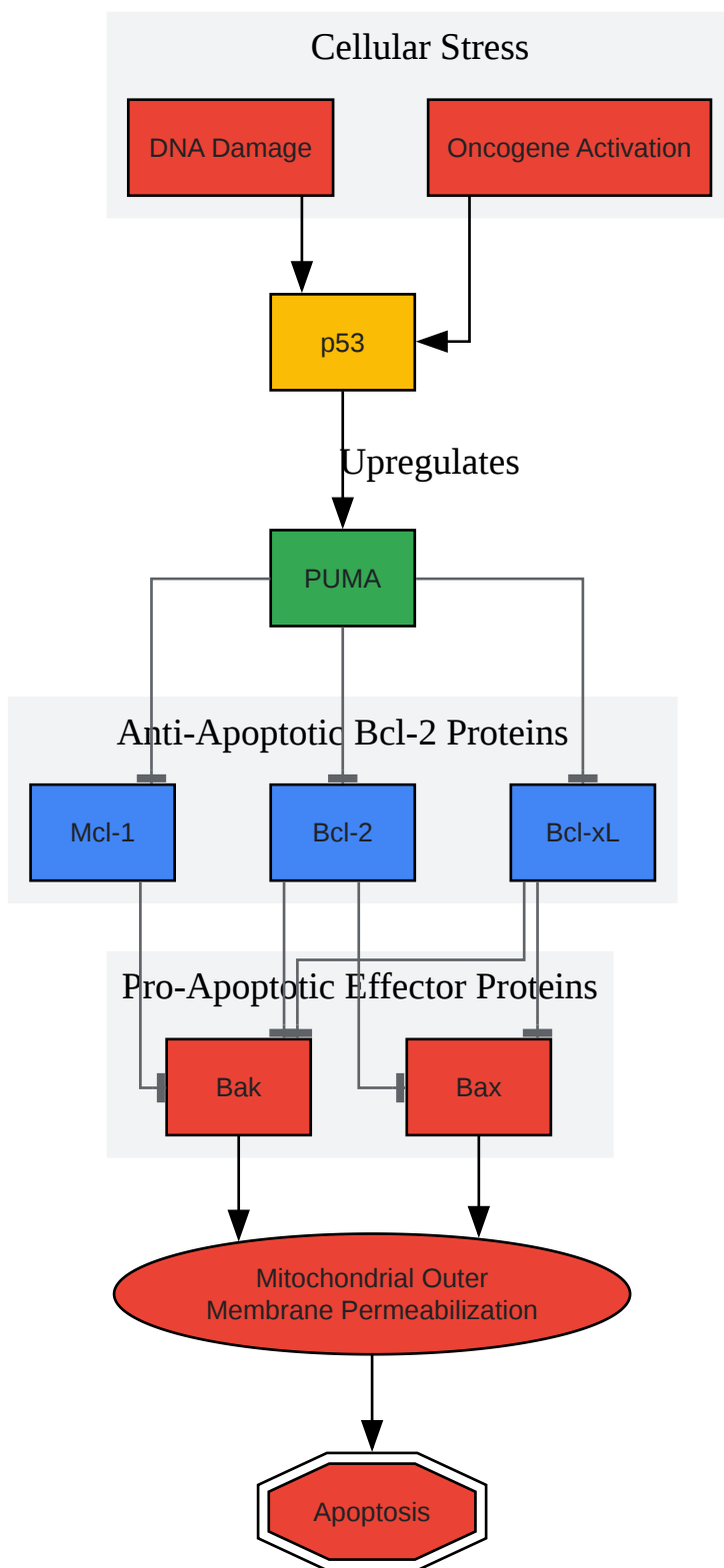
3.2 Cell Lysis

- Harvest and resuspend the cell pellet in His Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0, with 1 mM PMSF and protease inhibitors).
- Lyse the cells by sonication and clarify the lysate by centrifugation as described in Protocol 2.3.

3.3 Purification of His6-**PUMA BH3**

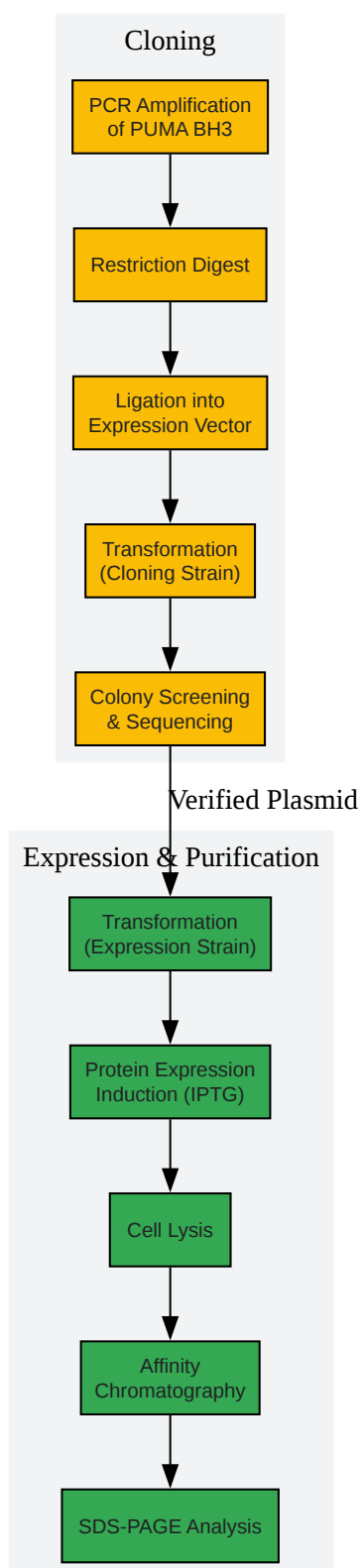
- Equilibrate a Ni-NTA agarose column with His Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10-20 column volumes of His Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0).[\[1\]](#)[\[8\]](#)
- Elute the His6-**PUMA BH3** protein with His Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).[\[1\]](#) Collect and analyze fractions by SDS-PAGE.
- Pool the purified fractions and dialyze against a suitable storage buffer.

Visualizations



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Caption: **PUMA BH3** Signaling Pathway in Apoptosis.



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Caption: Experimental Workflow for **PUMA BH3** Cloning and Expression.

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